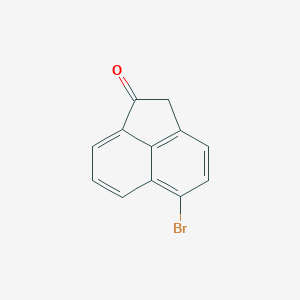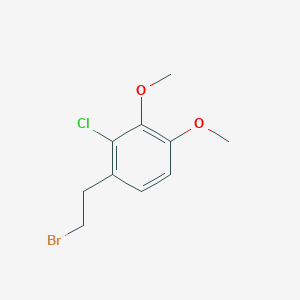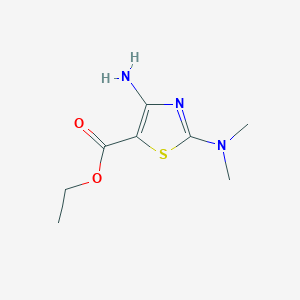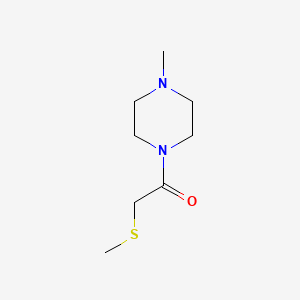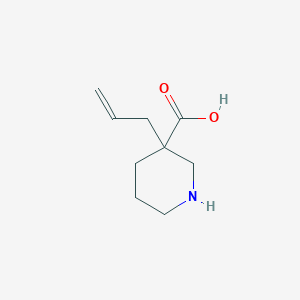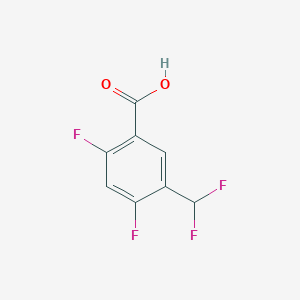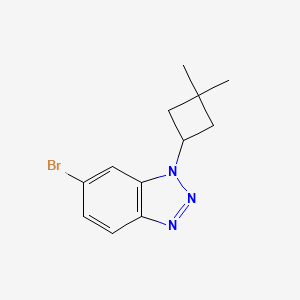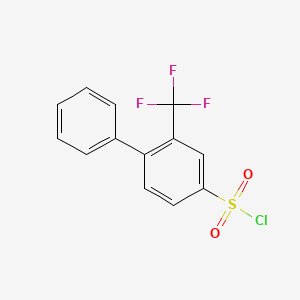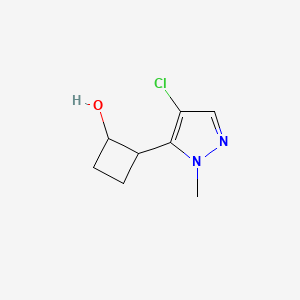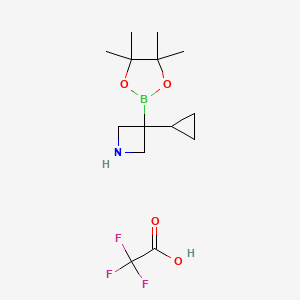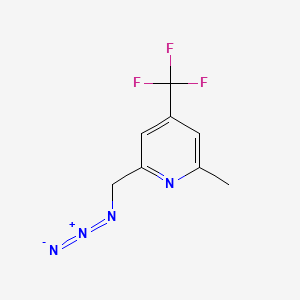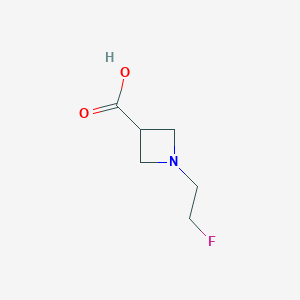
1-(2-Fluoroethyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)azetidine-3-carboxylic acid is a synthetic compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-fluoroethylamine and azetidine-3-carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 60°C.
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the azetidine ring.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can be triggered by nucleophiles or under acidic conditions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include potassium cyanide, potassium thiocyanate, sodium azide, and potassium phenoxide . Major products formed from these reactions include various 3-substituted azetidine-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
1-(2-Fluoroethyl)azetidine-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)azetidine-3-carboxylic acid involves its incorporation into biological systems where it can mimic natural amino acids. This mimicry can lead to the inhibition of specific enzymes or the modulation of receptor activity . The compound’s fluoroethyl group may also enhance its binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)azetidine-3-carboxylic acid can be compared to other azetidine derivatives such as:
Azetidine-2-carboxylic acid: Known for its role as a proline analog in plant systems.
3-Bromoazetidine-3-carboxylic acid: Used as an intermediate in the synthesis of various functionalized azetidines.
Azetidine-3-carboxylic acid: A simpler analog without the fluoroethyl group, used in similar applications but with different reactivity profiles.
The uniqueness of this compound lies in its fluoroethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H10FNO2 |
|---|---|
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-1-2-8-3-5(4-8)6(9)10/h5H,1-4H2,(H,9,10) |
Clé InChI |
SMJMJAKGWWQICV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


